![molecular formula C16H22N4O2 B2430314 5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile CAS No. 945367-14-6](/img/structure/B2430314.png)

5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

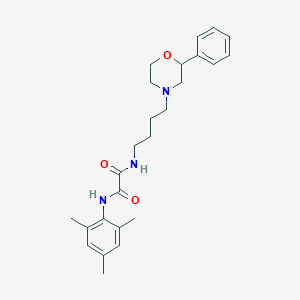

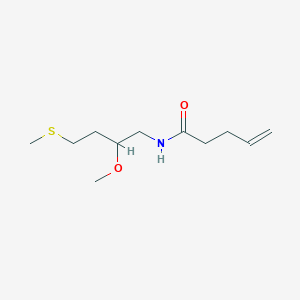

5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile is a chemical compound with the molecular formula C16H22N4O2 and a molecular weight of 302.38 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H22N4O2 . It consists of a nitro group (NO2) and a nitrile group (CN) attached to a benzene ring, which is further connected to a tetramethylpiperidine ring via an amino group (NH).Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 302.38 and a molecular formula of C16H22N4O2 . Other specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Photoaffinity Labeling

5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile and its analogs have been explored in the synthesis of photoaffinity labeling agents. These agents are designed for specific biochemical applications, such as studying chloride channels in biological systems. An example includes the synthesis of a tritium-labeled tetrafluoro-substituted aryl azide photoaffinity labeling agent, which is a derivative of this compound (Branchini et al., 1992).

Synthesis and Transformation of Amino Acids

The compound has been used in the synthesis and transformation of amino acids. For instance, derivatives of 4-(4-aminophenylamino)-2,2,6,6-tetramethylpiperidine were synthesized and transformed into other chemical structures, demonstrating its versatility in chemical synthesis (Mitskyavichyus & Beresnyavichyus, 1997).

Material Science and Biochemistry

In material science and biochemistry, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, related to this compound, has shown efficacy as a β-turn and 310/α-helix inducer in peptides. It also serves as a reliable electron spin resonance probe and fluorescence quencher (Toniolo et al., 1998).

Azo Coupling and Chemical Reactions

The compound is involved in azo coupling reactions with aromatic amines. This process results in N-substituted azo compounds and triazenes, demonstrating its reactive nature and utility in creating diverse chemical entities (Pr̆ikryl et al., 2007).

Energetic Materials Synthesis

Its derivatives have been explored in the synthesis of energetic materials. For example, nitrogen-rich salts based on combinations of triazole rings exhibit properties suitable for applications in energetic materials, highlighting its potential in this field (Xu et al., 2018).

Mecanismo De Acción

Mode of Action

It is known that the compound has a molecular weight of 30238 and a molecular formula of C16H22N4O2 . This suggests that it could interact with its targets through various chemical bonds and forces, including covalent bonds, hydrogen bonds, and van der Waals forces.

Biochemical Pathways

Given its structural similarity to other piperidine derivatives , it may be involved in pathways related to the metabolism of these compounds.

Propiedades

IUPAC Name |

5-nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-15(2)8-12(9-16(3,4)19-15)18-14-6-5-13(20(21)22)7-11(14)10-17/h5-7,12,18-19H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWXERNINWPHAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2430234.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2430235.png)

![tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2430237.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2430249.png)

![1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2430251.png)